molecular formula C20H23N5O B5188127 4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenol

4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenol

Cat. No. B5188127
M. Wt: 349.4 g/mol
InChI Key: QALAVYHZZWYOEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit anti-inflammatory and analgesic properties.

Mechanism of Action

The exact mechanism of action of 4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenol is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in the development of inflammation and pain. By inhibiting the activity of COX enzymes, 4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenol reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenol has been shown to exhibit a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to reduce the expression of adhesion molecules, which play a role in the recruitment of inflammatory cells to the site of inflammation. These effects result in a reduction in inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenol in lab experiments is its well-established anti-inflammatory and analgesic properties. This makes it a useful tool for studying the mechanisms of inflammation and pain. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenol. One area of research is the development of more potent and selective COX inhibitors. Additionally, there is a need for further research on the potential therapeutic applications of this compound, particularly in the treatment of cancer. Finally, there is a need for further research on the potential toxicity of this compound, particularly at high concentrations.

Synthesis Methods

The synthesis of 4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenol involves the reaction of 2,6-dimethylphenyl hydrazine with cyclopentanone to form 1-(2,6-dimethylphenyl)-1-cyclopentanone hydrazone. This hydrazone is then reacted with 4-chloronitrobenzene in the presence of a base to form 4-(1-(2,6-dimethylphenyl)-1-cyclopentyl)amino-3-nitrophenol. Finally, the nitro group is reduced to form 4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenol.

Scientific Research Applications

4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, osteoarthritis, and rheumatoid arthritis. Additionally, it has been shown to exhibit antitumor and antiproliferative activities, making it a potential candidate for the treatment of cancer.

properties

IUPAC Name

4-[[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-14-6-5-7-15(2)18(14)25-19(22-23-24-25)20(12-3-4-13-20)21-16-8-10-17(26)11-9-16/h5-11,21,26H,3-4,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALAVYHZZWYOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCC3)NC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]cyclopentyl]amino]phenol

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